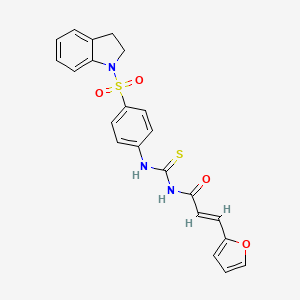![molecular formula C19H19ClF3N5OS B2714951 2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-N-phenyl-1-hydrazinecarbothioamide CAS No. 321430-55-1](/img/structure/B2714951.png)
2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-N-phenyl-1-hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-N-phenyl-1-hydrazinecarbothioamide is a synthetic chemical compound belonging to the class of hydrazinecarbothioamides. It is characterized by its complex structure incorporating functional groups such as pyridine, piperidine, and phenyl rings. This compound is of particular interest in scientific research due to its diverse applications in medicinal chemistry and various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-N-phenyl-1-hydrazinecarbothioamide typically involves multi-step organic reactions One common synthetic route includes the initial formation of the pyridine and piperidine intermediates, followed by their coupling through nucleophilic substitution reactions
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthetic procedures while ensuring consistency and safety. This involves using high-efficiency reactors, stringent monitoring of reaction parameters, and optimizing purification processes such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where its hydrazinecarbothioamide group may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of certain bonds within the molecule, potentially forming simpler derivatives.
Common Reagents and Conditions:
For oxidation, reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction often employs reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions typically involve reagents like halogens or organometallic compounds under appropriate solvent and temperature conditions.
Major Products:
Oxidation products often include sulfoxides or sulfones.
Reduction products can vary but may include derivatives with reduced functional groups.
Substitution products depend on the reagents used and the specific sites of substitution on the molecule.
科学的研究の応用
The compound finds extensive use in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity is of interest in the development of potential pharmaceuticals, particularly in targeting specific enzymes or receptors.
Medicine: It is explored for its therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Its unique chemical properties make it valuable in developing new materials and catalysts.
作用機序
The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. The pyridine and phenyl rings play crucial roles in binding to active sites, while the hydrazinecarbothioamide moiety facilitates the modulation of biological activity through electron-donating or withdrawing effects. These interactions can trigger downstream signaling pathways, leading to the compound's observed effects.
類似化合物との比較
Similar compounds include other hydrazinecarbothioamides and related derivatives, such as:
2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-N-phenyl-1-thiosemicarbazide
2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-N-phenyl-1-hydrazinecarboxamide These compounds share structural similarities but differ in specific functional groups, which can significantly impact their chemical reactivity and biological activity. The unique combination of the trifluoromethyl, chloro, and piperidinyl groups in 2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-N-phenyl-1-hydrazinecarbothioamide sets it apart, offering distinct advantages in terms of stability and specificity in various applications.
That was quite the chemical exploration. Anything else you're curious about in this synthetic wonderland?
特性
IUPAC Name |
1-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonyl]amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N5OS/c20-15-10-13(19(21,22)23)11-24-16(15)28-8-6-12(7-9-28)17(29)26-27-18(30)25-14-4-2-1-3-5-14/h1-5,10-12H,6-9H2,(H,26,29)(H2,25,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQLGONARIGNSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNC(=S)NC2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide](/img/structure/B2714870.png)
![1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2714871.png)
![1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene](/img/structure/B2714872.png)


![4-[(1,3-benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide](/img/structure/B2714877.png)



![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pivalamide](/img/structure/B2714884.png)



![N-(3-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2714892.png)
